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Compound of Interest

Compound Name: 2,5-Dinitrotoluene

Cat. No.: B008417 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dinitrotoluene, a key chemical intermediate. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable

data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary
The spectroscopic data for 2,5-Dinitrotoluene is summarized in the tables below, providing a

quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available in

search results

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific, quantitative ¹H and ¹³C NMR data for 2,5-Dinitrotoluene, including chemical

shifts and coupling constants, were not readily available in the publicly accessible search

results. Researchers are advised to consult specialized spectral databases or perform

experimental analysis to obtain this information.

Infrared (IR) Spectroscopy
The following table lists the major absorption bands observed in the infrared spectrum of 2,5-
Dinitrotoluene.

Wavenumber (cm⁻¹) Functional Group Assignment

1550-1475 N-O Asymmetric Stretch (Nitro Aromatic)[1]

1360-1290 N-O Symmetric Stretch (Nitro Aromatic)[1]

Specific peak list not available in search results

Note: While the general regions for nitro-aromatic compounds are known, a detailed peak list

for 2,5-Dinitrotoluene was not found in the search results.

Mass Spectrometry (MS)
The mass spectrum of 2,5-Dinitrotoluene obtained by electron ionization (EI) shows a

characteristic fragmentation pattern. The major ions and their relative intensities are presented

below.
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m/z Relative Intensity (%) Proposed Fragment

182 ~15 [M]⁺ (Molecular Ion)

165 100 [M - OH]⁺

135 ~65 [M - NO₂ - H]⁺

89 ~80 [C₇H₅]⁺

63 ~85 [C₅H₃]⁺

Data interpreted from the NIST WebBook mass spectrum for 2,5-Dinitrotoluene.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are generalized for solid aromatic compounds and can be specifically

applied to 2,5-Dinitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Sample Preparation

Sample Weighing: Accurately weigh approximately 5-25 mg of 2,5-Dinitrotoluene for ¹H

NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample and has minimal interference in the spectral regions of interest. Common choices for

nonpolar organic compounds include deuterated chloroform (CDCl₃) or deuterated acetone

((CD₃)₂CO).

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial

containing the sample.[2] Gently vortex or sonicate the mixture to ensure complete

dissolution.

Filtration and Transfer: To remove any particulate matter, filter the solution through a small

plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
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Internal Standard: For precise chemical shift referencing, a small amount of an internal

standard such as tetramethylsilane (TMS) can be added to the solution.

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

2.1.2. NMR Spectrometer Operation and Data Acquisition

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the

NMR spectrometer's magnet.

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium

signal of the solvent. The magnetic field homogeneity is then optimized through a process

called shimming to achieve sharp, well-resolved peaks.

Tuning and Matching: The probe is tuned to the resonance frequency of the nucleus being

observed (¹H or ¹³C) to maximize signal detection.

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of

scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is

typically required due to the low natural abundance of the ¹³C isotope.

Data Acquisition: Initiate the data acquisition process.

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier

transformed to generate the NMR spectrum. The spectrum is then phased, baseline

corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1. KBr Pellet Method for Solid Samples

Sample and KBr Preparation: Dry a small amount of spectroscopic grade potassium bromide

(KBr) in an oven to remove any absorbed moisture.[3][4] Grind 1-2 mg of 2,5-Dinitrotoluene
to a fine powder using an agate mortar and pestle.[3]

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and thoroughly mix it

with the ground sample by gentle grinding.[3]
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Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically several

tons) using a hydraulic press to form a thin, transparent or translucent pellet.[3][5]

Background Spectrum: Collect a background spectrum of the empty sample compartment or

a blank KBr pellet to account for atmospheric and instrumental contributions.

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample

holder and acquire the infrared spectrum.

Mass Spectrometry (MS)
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Sample Preparation: Prepare a dilute solution of 2,5-Dinitrotoluene in a volatile organic

solvent such as acetonitrile or a mixture of methanol and methylene chloride.[6]

GC Separation:

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection

port, which is heated to ensure rapid vaporization of the sample.

Chromatographic Column: A capillary column, such as a DB-5MS, is commonly used for

the separation of aromatic compounds.[6]

Temperature Program: A temperature program is employed to separate the components of

the sample based on their boiling points and interactions with the stationary phase. A

typical program might start at a lower temperature, hold for a minute, and then ramp up to

a higher temperature.[6]

Carrier Gas: An inert carrier gas, such as helium or nitrogen, is used to transport the

sample through the column.

Mass Spectrometry Analysis:

Interface: The eluent from the GC column is introduced into the mass spectrometer

through a heated transfer line.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing them to ionize and fragment.[6]

Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detector: An electron multiplier or similar detector detects the ions, and the signal is

processed to generate a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,5-Dinitrotoluene.
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General Workflow for Spectroscopic Analysis of 2,5-Dinitrotoluene
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Caption: General workflow for the spectroscopic analysis of 2,5-Dinitrotoluene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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